

Purity grades of ammonium carbonate for analytical research (ACS, Reagent Grade)

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A Technical Guide to Ammonium Carbonate Purity Grades for Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purity grades of **ammonium carbonate**, specifically focusing on the American Chemical Society (ACS) and Reagent Grade classifications. Understanding the nuances of these grades is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in analytical research and drug development. This document provides a comprehensive overview of specifications, detailed testing protocols, and guidance on selecting the appropriate grade for your application.

Understanding Purity Grades: ACS vs. Reagent Grade

In the realm of chemical reagents, purity is paramount. The grade of a chemical indicates its level of purity and the standards to which it has been tested. For **ammonium carbonate**, the two most relevant grades for analytical and research purposes are ACS and Reagent Grade.

• ACS Grade: This is the highest purity grade, meeting or exceeding the stringent standards set by the American Chemical Society (ACS).[1][2] Chemicals of this grade are accompanied by a Certificate of Analysis (CoA) that verifies they have been tested for a specific set of



impurities and have been found to be within the maximum allowable limits.[2] ACS grade reagents are essential for applications requiring stringent quality specifications.[1]

Reagent Grade: This grade is generally suitable for most laboratory and analytical applications.[1] Often, "Reagent Grade" is used interchangeably with "ACS Grade," and many suppliers provide reagents that meet ACS specifications under this label.[2][3]
However, "Reagent Grade" can also be a more general term, and if not explicitly stated to be "ACS Reagent Grade," the purity and the extent of impurity testing may vary. It is crucial to consult the manufacturer's CoA to ascertain the exact specifications of a "Reagent Grade" chemical.

Quantitative Specifications for Ammonium Carbonate (ACS Grade)

The following table summarizes the key quantitative specifications for ACS Grade **ammonium carbonate**. These values represent the minimum acceptable purity and the maximum allowable levels of specific impurities.

Parameter	Specification
Assay (as NH₃)	≥ 30.0%
Insoluble Matter	≤ 0.005%
Nonvolatile Matter	≤ 0.01%
Chloride (CI)	≤ 5 ppm (0.0005%)
Sulfur Compounds (as SO ₄)	≤ 0.002%
Heavy Metals (as Pb)	≤ 5 ppm (0.0005%)
Iron (Fe)	≤ 5 ppm (0.0005%)

Experimental Protocols for Purity Analysis

The following are detailed methodologies for the key experiments used to verify the purity of ACS Grade **ammonium carbonate**.



Assay (by Indirect Acid-Base Titrimetry)

This method determines the ammonia content in the **ammonium carbonate** sample.

- Procedure:
 - Tare a glass-stoppered flask containing approximately 25 mL of deionized water.
 - Add 2.0–2.5 g of the **ammonium carbonate** sample to the flask and weigh accurately.
 - Slowly and carefully add 50.0 mL of 1 N hydrochloric acid to the flask.
 - Titrate the excess hydrochloric acid with 1 N sodium hydroxide, using methyl orange as an indicator.
 - The ammonia (NH₃) content is calculated using the following formula: % NH₃ = [(mL of HCl × N of HCl) (mL of NaOH × N of NaOH)] × 1.703 / (sample weight in g)[4]

Insoluble Matter

This gravimetric method quantifies any substances that do not dissolve in water.

- Procedure:
 - Dissolve 20 g of the sample in 100 mL of deionized water.
 - Filter the solution through a tared filtering crucible.
 - Wash the residue with water and dry at 105°C for 1 hour.
 - The weight of the residue represents the insoluble matter.

Nonvolatile Matter

This procedure measures the amount of substance remaining after volatilization of the **ammonium carbonate**.

Procedure:



- To 20 g of the sample in a tared, preconditioned dish, add 10 mL of deionized water.
- Volatilize the sample on a hot plate at approximately 100°C.
- Dry the dish for 1 hour at 105°C.
- The weight of the remaining residue is the nonvolatile matter.[4] The residue can be retained for the heavy metals test.[4]

Chloride (CI)

This colorimetric and turbidimetric method determines the chloride content.

- Procedure:
 - Dissolve 2.0 g of the sample in 25 mL of hot deionized water.
 - Add 1.0 mL of a sodium carbonate reagent solution and evaporate to dryness on a hot plate (approximately 100°C).
 - Dissolve the residue in 20 mL of deionized water.
 - The turbidity of the sample solution is then compared to a standard chloride solution.

Sulfur Compounds (as SO₄)

This test quantifies sulfur compounds by precipitating them as barium sulfate.

- Procedure:
 - Dissolve 2.0 g of the sample in 20 mL of deionized water, add about 10 mg of sodium carbonate, and evaporate to dryness.
 - Dissolve the residue in a slight excess of hydrochloric acid, add 2 mL of bromine water, and again evaporate to dryness.
 - Dissolve the resulting residue in 4 mL of water plus 1 mL of dilute hydrochloric acid (1:19).



- Filter the solution, wash the filter with two 2 mL portions of water, and dilute the filtrate to 10 mL.
- Add 1 mL of 12% barium chloride reagent solution.
- Any resulting turbidity should not exceed that of a standard sulfate solution prepared in parallel.[5]

Heavy Metals (as Pb)

This analysis is typically performed using Inductively Coupled Plasma–Optical Emission Spectroscopy (ICP-OES).

- Procedure:
 - A 2.0 g sample is prepared for analysis.
 - The sample is analyzed by ICP-OES to determine the concentration of various heavy metals.
 - The total heavy metal content is calculated and reported as lead (Pb).

Iron (Fe)

This colorimetric method determines the iron content.

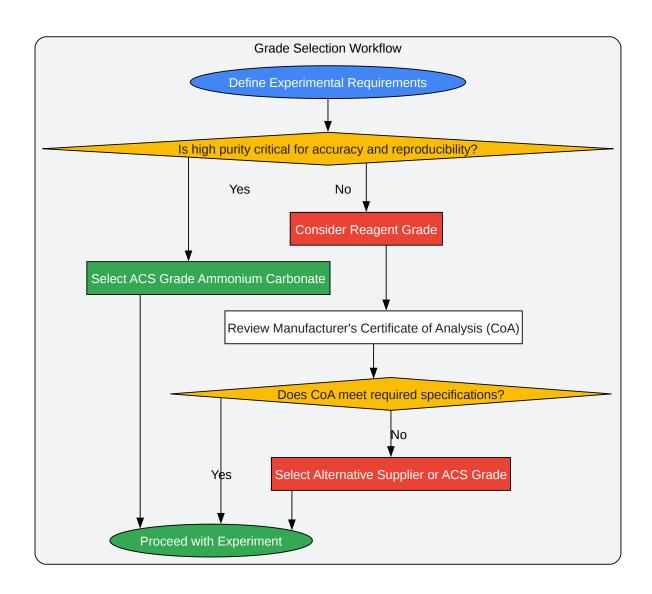
- Procedure:
 - To 2.0 g of the sample, add 5 mL of water and evaporate on a hot plate (approximately 100°C).
 - o Dissolve the residue in 2 mL of hydrochloric acid and add 20 mL of water.
 - Filter if necessary.
 - The iron content is then determined colorimetrically, typically using the ammonium thiocyanate method.



Visualizing Workflows

The following diagrams illustrate key decision-making and experimental processes in analytical research involving **ammonium carbonate**.

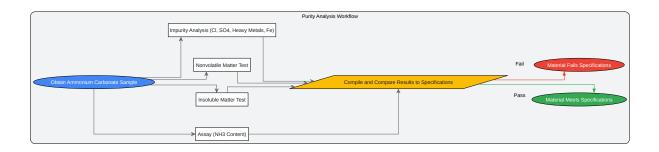




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Caption: Decision workflow for selecting the appropriate grade of **ammonium carbonate**.





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